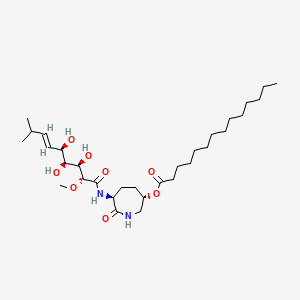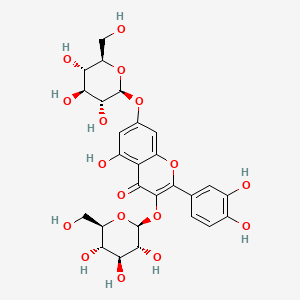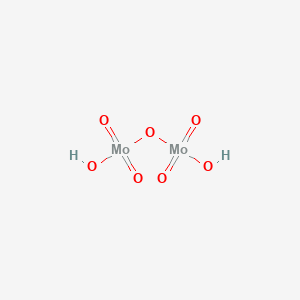
Dimolybdic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimolybdic acid is a molybdenum oxoacid. It is a conjugate acid of a hydrogen dimolybdate.
Scientific Research Applications
Anti-Inflammatory and Antitumor Activities
Dimolybdic acid (also referred to as 3,3′-diindolylmethane or DIM in studies) shows promise in attenuating inflammation and tumor growth. For instance, Kim et al. (2009) found that DIM significantly reduced signs of colitis in mice and decreased the number of colon tumors in a colitis-associated colon cancer model (Kim et al., 2009). Similarly, Mousa et al. (2020) demonstrated that nanoencapsulated DIM had a rapid suppression effect on pancreatic cancer cell viability, pointing towards its potential in cancer treatment (Mousa et al., 2020).
Chemoprevention and Anti-Cancer Properties
DIM has been investigated for its chemopreventive and anti-cancer properties. Studies by Kim et al. (2010) and Kim et al. (2009) show that DIM can suppress inflammation and tumor promotion in mouse skin, and inhibit lung metastasis of mammary carcinoma cells, respectively (Kim et al., 2010); (Kim et al., 2009).
Role in Infection and Immune Response
Astarie-Dequeker et al. (2009) found that phthiocerol dimycocerosates (DIM) play a role in macrophage invasion by inducing changes in the organization of plasma membrane lipids. This points towards DIM's role in infection and immune response (Astarie-Dequeker et al., 2009).
Applications in Chemical Processes
Zhang et al. (2012) explored the preparation of single-phase ammonium dimolybdate, highlighting DIM's relevance in chemical manufacturing processes (Zhang et al., 2012).
Potential in Stroke Treatment
Krishnamurthy et al. (2022) investigated DIM's role in ischemic stroke-induced brain injury, indicating its potential in neurological treatments (Krishnamurthy et al., 2022).
Versatile Catalyst in CO2 Conversion
Chen et al. (2018) studied the use of a dimolybdenum compound as a catalyst for the conversion of CO2, suggesting DIM's applications in environmental chemistry (Chen et al., 2018).
properties
Molecular Formula |
H2Mo2O7 |
|---|---|
Molecular Weight |
305.9 g/mol |
IUPAC Name |
hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum |
InChI |
InChI=1S/2Mo.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2 |
InChI Key |
IKZCNEIJHFHRGH-UHFFFAOYSA-L |
SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)O |
Canonical SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)
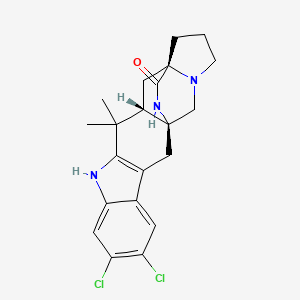
![1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1243993.png)
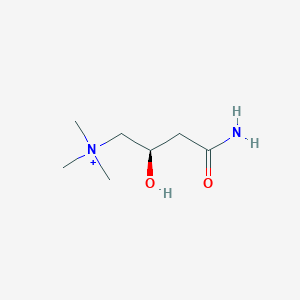
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1243996.png)
![4-((8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yloxy)-4-oxobutanoic acid](/img/structure/B1243999.png)
![3-(4-nitrophenyl)-N-(4-phenylbutyl)-5-(phenylmethyl)-4,6-dihydro-3aH-pyrrolo[3,4-d]isoxazole-6a-carboxamide](/img/structure/B1244002.png)

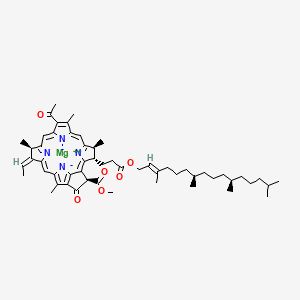
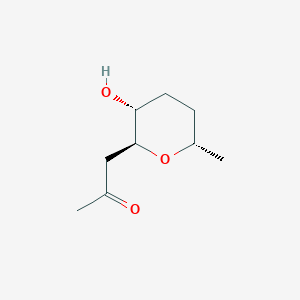
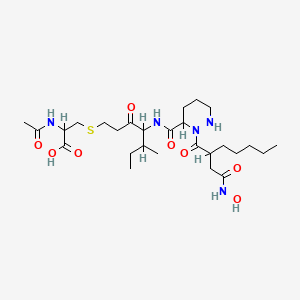
![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)
